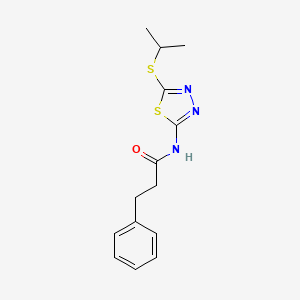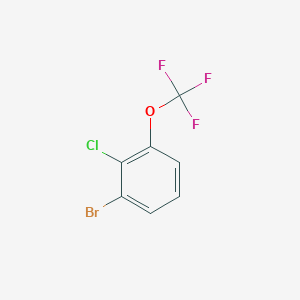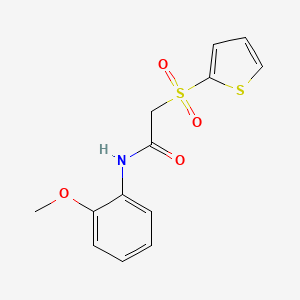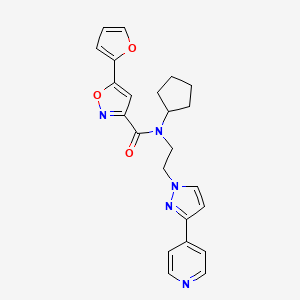
N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a synthetic organic compound featuring a thiadiazole ring substituted with an isopropylthio group. This chemical structure confers unique properties that make it an interesting subject for various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide typically involves the cyclization of appropriate thiosemicarbazides under oxidative conditions.
A common synthetic route begins with the preparation of a thiosemicarbazide intermediate, which is then cyclized in the presence of an oxidizing agent such as bromine or iodine in acetic acid.
Industrial Production Methods
Industrial-scale production may involve optimized reaction conditions to increase yield and purity. This includes using highly pure reagents, controlling reaction temperatures, and employing advanced separation techniques like recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions may yield thiols or other sulfur-containing derivatives.
Substitution: The thiadiazole ring can participate in electrophilic and nucleophilic substitution reactions, introducing various substituents that can further alter the compound's properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Typical conditions involve the use of halogenating agents or nucleophiles such as alkyl halides and amines.
Major Products
Oxidation products include sulfoxides and sulfones.
Reduction products often feature thiol functionalities.
Substitution reactions yield a range of derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
Chemistry
The compound is used as a precursor in the synthesis of more complex molecules.
Acts as a ligand in coordination chemistry, forming complexes with transition metals.
Biology
Research into its potential as an antimicrobial agent.
Evaluated for its role as an enzyme inhibitor in various biochemical pathways.
Medicine
Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Preliminary studies suggest activity against specific cancer cell lines.
Industry
Used in the formulation of specialized materials, including polymers and coatings.
Acts as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The thiadiazole ring interacts with molecular targets such as enzymes and receptors, modulating their activity.
The isopropylthio group and phenylpropanamide moiety contribute to the compound's binding affinity and selectivity.
Specific pathways include inhibition of enzyme catalysis and disruption of cellular signaling processes.
Comparaison Avec Des Composés Similaires
N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide: Similar structure but with a methylthio group, offering different reactivity and biological activity.
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide:
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide: The benzylthio substitution significantly impacts its interactions with biological targets.
Uniqueness
N-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide stands out due to the specific positioning and nature of its isopropylthio group, which influences both its chemical reactivity and biological interactions.
Hope this helps you dive deep into the world of this fascinating compound!
Propriétés
IUPAC Name |
3-phenyl-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS2/c1-10(2)19-14-17-16-13(20-14)15-12(18)9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLYEXNILLYJMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(S1)NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816484 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7,8-dimethoxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2795075.png)
![(E)-[(1,3-benzothiazol-2-yl)(cyano)methylidene]amino 2-(4-chlorophenyl)acetate](/img/structure/B2795078.png)



![N,1,5-trimethyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-1H-pyrazole-3-carboxamide](/img/structure/B2795085.png)
![3-benzyl-8-(2,4-dimethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2795087.png)
![6-cyclopropanecarbonyl-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2795089.png)
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/new.no-structure.jpg)
![2-{[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B2795091.png)
![7-(furan-2-yl)-1,3-dimethyl-5-((4-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2795092.png)



